3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Description
Contextual Significance of Pyrrolo[3,2-b]pyridine Heterocycles in Advanced Chemical Research
The pyrrolo[3,2-b]pyridine scaffold, an isomer of the broader azaindole family, represents a class of bicyclic heterocycles of significant interest in medicinal chemistry and materials science. nih.govnih.gov These structures are recognized as "privileged structures" because they can bind to multiple biological targets, making them valuable cores for drug discovery. mdpi.com Pyrrolopyridines are considered bioisosteres of naturally occurring purines and indoles, and this resemblance allows them to interact with biological systems, often acting as inhibitors for key enzymes like kinases. nih.govnih.gov
The fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring creates a unique electronic and structural framework. The pyrrole moiety contributes a five-membered aromatic ring with six pi electrons, while the pyridine ring is a six-membered aromatic system. libretexts.org This combination influences the molecule's reactivity, solubility, and ability to form hydrogen bonds, which are critical for molecular recognition in biological pathways. mdpi.com Consequently, various derivatives of the pyrrolopyridine core have been developed as potent inhibitors for targets such as fibroblast growth factor receptors (FGFR) and colony-stimulating factor 1 receptor (CSF1R), which are implicated in cancer and other diseases. nih.govrsc.org
Rationale for Focused Investigation of Halogenated Pyrrolo[3,2-b]pyridine Derivatives
The introduction of halogen atoms—specifically bromine and fluorine—onto the pyrrolo[3,2-b]pyridine scaffold is a strategic decision in chemical synthesis and drug design. Halogenation serves multiple purposes that justify a focused investigation into derivatives like 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine.
Modulation of Biological Activity: Halogens can significantly alter the electronic properties of the aromatic system, which can enhance binding affinity to target proteins. Studies on related heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, have shown that the introduction of a halogen can lead to a substantial increase in antiproliferative potency. nih.gov Fluorine, with its high electronegativity, can form strong hydrogen bonds and improve metabolic stability, while the larger bromine atom can occupy specific hydrophobic pockets in a protein's active site.
Synthetic Handle for Further Functionalization: The bromine atom at the 3-position is a particularly valuable feature. It serves as a versatile synthetic "handle" for introducing a wide range of molecular fragments through cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. nih.govnih.gov This allows chemists to systematically build libraries of more complex molecules from the core structure, exploring structure-activity relationships in detail.
Fine-Tuning Physicochemical Properties: Fluorine substitution is a common strategy to enhance a molecule's pharmacokinetic profile. It can increase lipophilicity, which may improve cell membrane permeability, and can block sites of metabolic degradation, thereby extending the compound's half-life in biological systems.
The combination of bromine and fluorine in a single scaffold provides a dual advantage: the bromine atom facilitates synthetic diversification, while the fluorine atom helps to optimize the molecule's drug-like properties.
Evolution of Synthetic Strategies for Pyrrolo[3,2-b]pyridine Core Structures
The synthesis of the pyrrolo[3,2-b]pyridine core has evolved from classical condensation reactions to modern, highly efficient catalytic methods. Early approaches often involved modifications of traditional indole (B1671886) syntheses, such as the Madelung and Fischer indole syntheses, which were adapted for the nitrogen-containing pyridine ring. rsc.org These methods, while foundational, often required harsh reaction conditions and had limitations regarding the types of substituents that could be incorporated.
Contemporary synthetic chemistry has largely shifted towards transition metal-catalyzed cross-coupling reactions, which offer greater flexibility, milder conditions, and broader functional group tolerance. acs.org Key modern strategies include:
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are now standard methods for constructing and functionalizing the pyrrolopyridine skeleton. nih.govnih.gov These reactions often proceed with high chemoselectivity, allowing for precise control over the final molecular structure.
Multi-Component Reactions (MCRs): More recent innovations include the development of one-pot, multi-component reactions that can assemble complex heterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones in a single synthetic operation. mdpi.com These methods are highly efficient and align with the principles of green chemistry by reducing the number of steps and the amount of waste generated.
Cyclization Strategies: A common modern approach involves the construction of a substituted pyridine or pyrrole ring, followed by a cyclization step to form the fused bicyclic system. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been achieved by reacting a key enamine intermediate with iron powder in acetic acid to induce reductive cyclization. nih.gov
The evolution of these synthetic methods has made a wider variety of substituted pyrrolo[3,2-b]pyridines accessible for research and development.
Table 1: Comparison of Synthetic Strategies for Pyrrolopyridine Cores
| Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Modified Fischer Synthesis | Condensation of a pyridylhydrazine with a ketone or aldehyde. | Builds the pyrrole ring onto a pre-formed pyridine. | Can require harsh acidic conditions; limited substrate scope. | rsc.org |
| Madelung Synthesis | Intramolecular cyclization of an N-(pyridyl)amide. | Useful for certain substitution patterns. | Requires high temperatures and a strong base. | rsc.org |
| Palladium Cross-Coupling | Sequential Suzuki and Buchwald-Hartwig reactions on a di-halogenated pyridine precursor. | High functional group tolerance; mild conditions; modular. | Requires expensive catalysts and ligands. | nih.govnih.gov |
| Reductive Cyclization | Formation of the pyrrole ring from a nitro-vinyl-pyridine intermediate. | Effective for specific isomers. | May involve multiple pre-functionalization steps. | nih.gov |
Scope and Methodological Approaches in Academic Studies of this compound
While comprehensive academic studies focusing exclusively on this compound are not widely published, the research scope for such a compound can be inferred from studies on its structural analogs. The primary focus of academic investigation would likely be its role as a key building block or intermediate in the synthesis of pharmacologically active compounds.
The scope of research would encompass:
Synthesis and Characterization: Development of a robust and scalable synthetic route to produce high-purity this compound.
Derivative Synthesis: Utilization of the bromo- and fluoro-substituted scaffold in palladium-catalyzed cross-coupling reactions to generate a library of novel, more complex derivatives for biological screening.
Structure-Activity Relationship (SAR) Studies: Investigation into how modifications at the 3-position (by replacing the bromine) and the influence of the 6-fluoro group affect biological activity, for example, as kinase inhibitors. rsc.org
The methodological approaches employed in such studies are standard in modern organic and medicinal chemistry:
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the structure and purity of the synthesized compounds. nih.gov
Chromatography: High-Performance Liquid Chromatography (HPLC) would be used to monitor reaction progress and assess the purity of the final products. amazonaws.com
X-ray Crystallography: Where suitable crystals can be obtained, this technique provides definitive proof of structure and stereochemistry.
Computational Modeling: In silico studies, such as molecular docking, could be used to predict how the compound and its derivatives might interact with protein targets, guiding the design of new analogs. nih.gov
The compound this compound is therefore best understood as a high-value intermediate, whose scientific importance lies in the potential it unlocks for creating new and potent chemical entities for therapeutic applications.
Table 2: Physicochemical Properties of Parent and Related Pyrrolo[3,2-b]pyridines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted XlogP | Reference |
|---|---|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridine | C₇H₆N₂ | 118.14 | 1.1 | nih.gov |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | C₇H₅BrN₂ | 197.03 | 1.8 | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPXSCMRHTVSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265431 | |
| Record name | 3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-37-6 | |
| Record name | 3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromo 6 Fluoro 1h Pyrrolo 3,2 B Pyridine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine, two primary disconnection strategies are considered.
The most common approach involves disconnecting the substituents first. The carbon-bromine bond at the C3 position is a logical first disconnection, as this position is highly susceptible to electrophilic halogenation. This leads to the key intermediate, 6-fluoro-1H-pyrrolo[3,2-b]pyridine .
Further deconstruction of this intermediate involves breaking the pyrrole (B145914) ring. A strategic disconnection of the N1-C7a and C2-C3 bonds points towards a substituted pyridine (B92270) precursor. This pathway identifies a 2-amino-5-fluoropyridine (B1271945) derivative as a crucial starting material, which can then be elaborated to form the fused pyrrole ring. This approach is generally preferred because the fluorine atom is carried through the synthesis on the robust pyridine ring, avoiding the often harsh and unselective conditions required for direct fluorination of the heterocyclic nucleus.
A secondary, less common retrosynthetic pathway would involve disconnecting the pyridine ring, starting from a pre-formed, substituted pyrrole.
De Novo Construction of the Pyrrolo[3,2-b]pyridine Nucleus
The formation of the central 7-azaindole (B17877) (1H-pyrrolo[3,2-b]pyridine) core is the cornerstone of the synthesis. This is typically achieved by building the pyrrole ring onto an existing pyridine scaffold.
Building the pyrrole ring onto a functionalized pyridine is the most widely employed strategy. The choice of reaction depends on the available substituted pyridine precursors.
Sonogashira Coupling and Cyclization: A powerful and versatile method begins with a halo-aminopyridine, such as 2-amino-3-iodo-5-fluoropyridine. This precursor undergoes a palladium-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne. nih.gov The resulting 2-amino-3-alkynylpyridine intermediate is then subjected to a copper- or palladium-mediated intramolecular cyclization to yield the 1H-pyrrolo[3,2-b]pyridine core. nih.gov Microwave irradiation can often accelerate these reactions. researchgate.net
Bartoli-type Synthesis: The Bartoli indole (B1671886) synthesis can be adapted for azaindoles. This reaction typically involves the reaction of a nitro-pyridine with a vinyl Grignard reagent to form the fused pyrrole ring. nbuv.gov.ua
Reductive Cyclization: Another approach involves the reductive cyclization of a dinitropyridine derivative or a related precursor. For instance, a suitably substituted nitropyridine can be reacted with reagents like triethyl phosphite (B83602) in a Cadogan-type reaction to induce cyclization and form the pyrrole ring. amazonaws.com
| Methodology | Pyridine Precursor | Key Reagents | General Conditions |
|---|---|---|---|
| Sonogashira/Cyclization | 2-Amino-3-halo-5-fluoropyridine | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) | Coupling followed by thermal or microwave-assisted cyclization. nih.gov |
| Bartoli Synthesis | 3-Fluoro-2-nitropyridine | Vinyl magnesium bromide | Reaction in an ethereal solvent like THF. nbuv.gov.ua |
| Reductive Cyclization | Substituted Nitropyridine | Reducing agent (e.g., Fe/AcOH, P(OEt)₃) | Heating in a suitable solvent. amazonaws.comnih.gov |
While less common for this specific isomer, it is theoretically possible to construct the pyridine ring onto a pre-existing, functionalized pyrrole precursor. This approach might involve the reaction of a 2-amino-3-cyanopyrrole derivative with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through condensation and subsequent cyclization to form the fused pyridine ring, a strategy sometimes employed in the synthesis of quinolines and related heterocycles. juniperpublishers.com This method's viability is highly dependent on the availability of the appropriately substituted pyrrole starting materials.
Regioselective Introduction of Halogen Substituents
With the core nucleus in hand, the introduction of the halogen atoms at specific positions is the final critical phase. The strategy for each halogen is distinct.
The C3 position of the 1H-pyrrolo[3,2-b]pyridine ring system is electron-rich, analogous to the C3 position of indole, and is thus the most reactive site for electrophilic substitution. rsc.org The regioselective introduction of a bromine atom at this position is typically straightforward.
The intermediate, 6-fluoro-1H-pyrrolo[3,2-b]pyridine , can be treated with a mild electrophilic brominating agent to achieve clean C3-bromination. Common reagents for this transformation include N-Bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (TBATB). nih.gov The reaction is typically performed in an inert solvent at controlled temperatures to prevent over-bromination or side reactions.
| Brominating Agent | Solvent | Typical Temperature | Key Advantage |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) (CH₃CN) or Dichloromethane (CH₂Cl₂) | 0 °C to room temperature | Readily available and easy to handle. |
| Tetrabutylammonium tribromide (TBATB) | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | Room temperature to 80 °C | Offers high regioselectivity and mild reaction conditions. nih.gov |
Direct fluorination of the 1H-pyrrolo[3,2-b]pyridine nucleus at the C6 position is synthetically challenging and generally avoided due to the lack of selectivity and the harsh conditions required. The overwhelmingly preferred strategy is to incorporate the fluorine atom into the starting materials before the construction of the bicyclic ring system.
This is achieved by starting the entire synthetic sequence with a pyridine derivative that already contains the fluorine atom at the desired position. Key starting materials for this strategy include:
5-Fluoro-pyridin-2-amine derivatives: These compounds serve as ideal precursors for syntheses involving the construction of the pyrrole ring, as described in section 2.2.1.
2-Fluoro-3-picoline: This starting material can be used in reactions like the Chichibabin cyclization to build the pyrrole ring, carrying the fluorine atom through the synthesis. nih.govacs.org
6-Bromo-3-fluoropyridine derivatives: These can be functionalized at other positions before being used in cyclization strategies. chemicalbook.com
By embedding the fluorine atom in the initial pyridine building block, the challenges of direct fluorination are circumvented, ensuring a more controlled and efficient synthesis of the final target compound.
Catalytic and Sustainable Synthetic Protocols
Modern synthetic strategies for complex heterocyclic systems like this compound increasingly rely on catalytic and sustainable methods to enhance efficiency and reduce environmental impact. These approaches include the use of transition-metal catalysts for core formation, as well as the application of enabling technologies like microwave irradiation and flow chemistry.
The construction of the 1H-pyrrolo[3,2-b]pyridine (7-azaindole) core is often achieved through transition-metal-catalyzed cross-coupling and annulation reactions. These methods offer high efficiency and regioselectivity in forming the fused bicyclic system.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of azaindoles. The Sonogashira cross-coupling reaction, for instance, is a common method. This typically involves the coupling of an appropriately substituted aminopyridine with a terminal alkyne, followed by a cyclization step. nih.govrsc.org For the synthesis of a 3-bromo-7-azaindole derivative, a 2-amino-3-iodopyridine (B10696) can be coupled with an alkyne in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a copper(I) co-catalyst. rsc.org Subsequent intramolecular cyclization, often promoted by acid or another catalyst, yields the 7-azaindole ring system. rsc.org
Rhodium-Catalyzed Reactions: Rhodium catalysts have emerged as powerful tools for the synthesis of 7-azaindoles via C-H activation. nih.govnih.gov These reactions can proceed through an oxidative annulation of N-aryl-7-azaindoles with alkynes, involving a double C-H activation. researchgate.net For the formation of the 7-azaindole core itself, a rhodium(III)-catalyzed reaction between an aminopyridine and an alkyne can be employed. The use of a silver salt as an additive can facilitate the C-H bond cleavage and improve catalytic turnover. nih.govrsc.org
Copper-Catalyzed Reactions: Copper-catalyzed reactions also play a role in azaindole synthesis. Copper(I) iodide is often used as a co-catalyst in Sonogashira reactions. nih.gov Furthermore, copper-catalyzed cyclization of o-haloaryl enamines provides an effective route to the azaindole core. scholaris.ca This methodology can be advantageous due to the lower cost and toxicity of copper catalysts compared to palladium or rhodium.
A comparative overview of catalysts used in the synthesis of the 7-azaindole core is presented below.
| Catalyst System | Starting Materials | Reaction Type | Key Features |
| PdCl₂(dppf)·CH₂Cl₂ / K₂CO₃ | 5-bromo-7-azaindole, boronic acid | Suzuki Coupling | High yield for C-5 functionalization. nih.gov |
| Rh(III) / Ag₂CO₃ | Aminopyridine, alkyne | C-H Activation/Annulation | Facilitates annulation of the pyridine ring. nih.gov |
| CuI / DMAP | 7-azaindole, alkyne | N-alkynylation | Efficient for N-functionalization at room temperature. researchgate.net |
| Fe(acac)₃ | o-haloaromatic amine, terminal alkyne | Cyclization (Microwave) | Short reaction times and convenient operation. nih.gov |
Enabling technologies such as microwave-assisted synthesis and flow chemistry are being increasingly adopted to accelerate reaction times, improve yields, and enhance process control in the synthesis of heterocyclic compounds.
Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to various steps in the synthesis of azaindoles. It can significantly shorten reaction times for Sonogashira couplings and subsequent cyclizations. nih.gov For example, the copper-catalyzed cyclization of 2-amino-3-iodo-5-nitropyridine derivatives to form the corresponding 7-azaindole is efficiently achieved under microwave conditions. nih.gov Microwave heating has also been shown to promote the nucleophilicity of 7-azaindoles in reactions with aldehydes, leading to the formation of di-7-azaindolylmethanes. nih.gov The fluorination of pyrrole rings using reagents like Selectfluor can also be effectively carried out under microwave irradiation. nih.gov A robust and flexible synthesis of substituted 7-azaindoles has been developed where microwave heating dramatically accelerates a key epoxide-opening-cyclization-dehydration sequence. organic-chemistry.org
Flow Chemistry Applications: Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters. While specific examples for the synthesis of this compound are not extensively documented, the synthesis of related heterocyclic systems like pyrazoles and indazoles has been successfully demonstrated in continuous-flow reactors. mdpi.com These processes often involve packed-bed reactors with heterogeneous catalysts or high-temperature/pressure conditions that can significantly reduce reaction times compared to batch synthesis. mdpi.com The synthesis of pyrazolopyridines has also been explored using flow chemistry, highlighting its potential for the production of azaindole derivatives. mdpi.com The benefits of flow chemistry, such as improved safety when handling hazardous reagents and the potential for automated library synthesis, make it an attractive platform for the discovery and development of new pharmaceutical agents. youtube.com
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
In the context of this compound synthesis, several strategies align with green chemistry principles:
Atom Economy: Transition-metal-catalyzed C-H activation reactions are inherently more atom-economical than classical methods that require pre-functionalization of starting materials.
Use of Safer Solvents: The development of synthetic methods in greener solvents, such as water or polyethylene (B3416737) glycol (PEG), is a key area of research. For instance, a regioselective deoxygenative chalcogenation of 7-azaindole N-oxides has been developed using a reusable I₂/PEG catalytic system. researchgate.net
Catalysis: The use of catalytic amounts of reagents instead of stoichiometric ones is a fundamental principle of green chemistry. Transition-metal and enzyme catalysis are prime examples. Iron-catalyzed reactions are particularly attractive due to the low cost and low toxicity of iron. nih.gov
Energy Efficiency: Microwave-assisted synthesis and flow chemistry can lead to significant reductions in energy consumption by shortening reaction times and allowing for more efficient heat transfer. nih.govmdpi.com
Comparative Analysis of Synthetic Routes and Process Optimization
Different synthetic strategies for the 7-azaindole core and its subsequent functionalization offer varying levels of efficiency and yield.
A direct comparison of different methods for the synthesis of the 7-azaindole core is challenging due to the variety of substrates and reaction conditions reported in the literature. However, some general trends can be observed. For instance, a one-pot synthesis of 2-aryl-7-azaindoles from 2-fluoro-3-methylpyridine (B30981) and aldehydes using a mixture of KN(SiMe₃)₂ and LiN(SiMe₃)₂ has been reported to give yields up to 86%. nsf.gov In contrast, a Chichibabin-type cyclization to form a 2-phenyl-7-azaindole can provide yields of around 80-82%. nih.gov
The following table provides a summary of reported yields for different types of reactions relevant to the synthesis of functionalized 7-azaindoles.
| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) |
| Suzuki Coupling | PdCl₂(dppf)·CH₂Cl₂ / K₂CO₃ | 5-bromo-7-azaindole derivative | 3,5-disubstituted-7-azaindole | 24-85 nih.gov |
| C-H Chlorination | Rhodium catalyst | 7-azaindole | ortho-chloro-7-azaindole | Not specified acs.org |
| Chichibabin Cyclization | LDA / PhCN | 2-fluoro-3-picoline | 2-phenyl-7-azaindole | 80-82 nih.gov |
| Microwave-assisted Cyclization | Fe(acac)₃ | o-haloaromatic amine and alkyne | 7-azaindole derivative | Good to excellent researchgate.net |
Controlling chemo- and regioselectivity is crucial in the synthesis of polysubstituted heterocycles like this compound.
Regioselectivity in Core Formation: The formation of the 1H-pyrrolo[3,2-b]pyridine (7-azaindole) isomer over other possible azaindole isomers (e.g., 4-, 5-, or 6-azaindole) is a key challenge. The choice of starting materials and reaction conditions is critical. For example, site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine (B81906) can lead to either 5- or 6-azaindoles depending on the reaction sequence. organic-chemistry.org The synthesis of 7-azaindoles is often achieved starting from 2-aminopyridine (B139424) derivatives. nih.govnih.gov
Regioselectivity in Functionalization: Once the 7-azaindole core is formed, the regioselective introduction of substituents is the next challenge. The electron-deficient nature of the pyridine ring and the electron-rich nature of the pyrrole ring influence the sites of electrophilic and nucleophilic attack.
C-3 Functionalization: The C-3 position of the 7-azaindole ring is generally susceptible to electrophilic substitution. For instance, bromination and iodination often occur at this position.
Pyridine Ring Functionalization: Functionalization of the pyridine ring, such as the introduction of a fluorine atom at the C-6 position, typically requires specific strategies. One approach involves starting with a pre-functionalized pyridine ring before the formation of the pyrrole ring. Another approach is the direct C-H fluorination of the pyridine ring, for which methods using reagents like AgF₂ have been developed. acs.org The regioselectivity of such reactions can be influenced by the electronic properties of existing substituents on the ring. acs.org
The development of highly regioselective methods, such as directed metalation and C-H activation, is essential for the efficient synthesis of specifically substituted 7-azaindoles. researchgate.netresearchgate.net
Scalability Considerations for Research Applications
When synthesizing compounds like this compound for research applications, where quantities from milligrams to several grams are often required, scalability is a crucial factor. The choice of synthetic route can significantly impact the efficiency, cost, and safety of producing these materials.
For research purposes, a scalable synthesis is one that is reliable, uses readily available and reasonably priced starting materials, and avoids hazardous reagents or technically demanding reaction conditions where possible. For instance, routes involving organolithium reagents, such as those using n-BuLi for lithiation, can be highly effective on a small scale but pose challenges for scaling up due to their pyrophoric nature and the need for strictly anhydrous conditions and very low temperatures (-78 °C). acs.orgnih.gov
In contrast, modern synthetic methods that avoid these harsh conditions are often more desirable for scale-up. A notable example is the development of a metal-free cycloisomerization for the synthesis of 5-nitro-7-azaindole, which was successfully demonstrated on a multi-kilogram scale. acs.org Such a process is advantageous as it is not only safer but also avoids potential contamination of the product with metal residues, which can be problematic for biological testing.
The table below compares different synthetic strategies for the azaindole core based on their suitability for research-scale synthesis.
| Synthetic Strategy | Advantages for Research Scale | Disadvantages for Research Scale | Reference |
| Metal-Free Cycloisomerization | High safety profile, no metal contamination, demonstrated large-scale applicability. | May not be applicable to all substitution patterns. | acs.org |
| Chichibabin Cyclization | One-pot reaction, can provide good yields. | Often requires strongly basic conditions (e.g., LDA) and low temperatures. | nih.gov |
| Palladium-Catalyzed Annulation | High versatility and functional group tolerance. | Cost of palladium catalyst, potential for metal contamination in the final product. | nih.gov |
| Fischer-Indole Type Synthesis | Uses classical, well-understood reactions. | Can require harsh acidic conditions and high temperatures; yields may be low for electron-deficient pyridines. | acs.org |
Ultimately, the choice of synthetic route for a research application will depend on a balance of factors including the specific substitution pattern of the target molecule, the quantity required, and the resources available in the laboratory.
Chemical Reactivity and Transformations of 3 Bromo 6 Fluoro 1h Pyrrolo 3,2 B Pyridine
Transformations at the Pyrrole (B145914) Nitrogen (N1)
The pyrrole nitrogen of 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine is a versatile handle for introducing a variety of substituents, thereby modifying the electronic and physical properties of the molecule. Key transformations at this position include alkylation, acylation, and arylation reactions.
N-Alkylation and N-Acylation Reactions
The introduction of alkyl and acyl groups at the N1 position is a fundamental transformation for this class of compounds. While specific literature detailing the N-alkylation and N-acylation of this compound is not extensively available, the general reactivity of related pyrrolopyridines suggests that these reactions are readily achievable under standard conditions. Typically, N-alkylation is performed using an appropriate alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides with a suitable base.
Palladium-Catalyzed N-Arylation and Related Cross-Couplings
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The N-arylation of pyrroles and related heterocycles, often achieved through Buchwald-Hartwig amination conditions, allows for the introduction of aryl and heteroaryl substituents at the nitrogen atom. For this compound, this transformation would involve the coupling of the N-H bond with an aryl or heteroaryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. While specific examples for this exact substrate are not detailed in the available literature, the general applicability of this methodology to a wide range of N-H containing heterocycles suggests its feasibility.
Reactivity at the Bromine-Substituted C3 Position
The bromine atom at the C3 position serves as a key functional group for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are crucial for building molecular complexity and are widely employed in the synthesis of functional materials and biologically active compounds.
Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl groups at the C3 position. Research on the closely related 6-bromo-1H-pyrrolo[3,2-c]pyridine has demonstrated successful Suzuki-Miyaura couplings. In a study focused on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, the Suzuki cross-coupling reaction between a protected 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate and various arylboronic acids was carried out using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate (K₂CO₃) as the base in a mixture of 1,4-dioxane and water. These reactions proceeded efficiently under microwave irradiation at 125 °C. sigmaaldrich.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on a Related Pyrrolopyridine Scaffold sigmaaldrich.com
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (min) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 26 |
Note: The data in this table is based on the reactivity of the isomeric 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and is presented to illustrate the expected reactivity of the target compound.
Sonogashira and Stille Coupling Reactions
The Sonogashira coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide, is another important C-C bond-forming reaction. This reaction would enable the introduction of alkynyl substituents at the C3 position of this compound, which can serve as versatile intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While specific examples for the target molecule are not available, studies on other bromo-fluoro-pyridine derivatives have shown successful Sonogashira couplings. For instance, 6-bromo-3-fluoro-2-cyanopyridine has been effectively coupled with a variety of terminal alkynes using Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent system at room temperature. soton.ac.uk
Stille coupling, which utilizes organostannane reagents, is another viable method for C-C bond formation at the C3 position. However, due to the toxicity of organotin compounds, alternative coupling methods like the Suzuki-Miyaura reaction are often preferred.
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would allow for the introduction of a wide range of primary and secondary amines at the C3 position of this compound. The reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base. While specific literature on the Buchwald-Hartwig amination of this compound is scarce, the reaction is known to be applicable to a broad range of aryl and heteroaryl halides, including bromopyridines. chemspider.com
Directed ortho-Metalation and Lithiation Strategies at C3
Direct deprotonation (lithiation) of the 7-azaindole (B17877) core typically occurs at the C2 position of the pyrrole ring due to its higher acidity, especially after protection of the N1-proton. However, functionalization at the C3 position via a lithiated intermediate is most effectively achieved through a lithium-halogen exchange reaction, leveraging the existing C3-bromo substituent.
This strategy involves treating an N-protected this compound derivative with a strong organolithium base, such as tert-butyllithium (t-BuLi), at low temperatures. The reaction proceeds rapidly to replace the bromine atom with lithium, generating a highly reactive 3-lithio-7-azaindole species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position. Protection of the N1-proton, often with groups like tosyl (Ts) or tert-butyldimethylsilyl (TBDMS), is crucial to prevent competitive deprotonation at this site. researchgate.net
The general transformation is outlined in the scheme below:
Scheme 1: Lithium-Halogen Exchange at C3 of N-Protected 3-bromo-7-azaindole
This method provides a reliable route to C3-functionalized 7-azaindoles, which are valuable precursors in medicinal chemistry. The choice of N-protecting group can influence the efficiency of the lithium-halogen exchange. For instance, studies on 3-bromo-7-azaindole have shown that TBDMS protection can lead to near-quantitative conversion to the corresponding 3-stannyl derivative after lithiation and trapping with trimethylstannyl chloride. researchgate.net
| Reactant | Reagents | Intermediate | Electrophile | Product | Reference |
| N-TBDMS-3-bromo-7-azaindole | 1. t-BuLi, THF | N-TBDMS-3-lithio-7-azaindole | Me₃SnCl | N-TBDMS-3-trimethylstannyl-7-azaindole | researchgate.net |
| N-Tosyl-3-bromo-7-azaindole | 1. t-BuLi, THF | N-Tosyl-3-lithio-7-azaindole | Me₃SnCl | N-Tosyl-3-trimethylstannyl-7-azaindole | researchgate.net |
Reactivity at the Fluorine-Substituted C6 Position
The fluorine atom at the C6 position is located on the electron-deficient pyridine (B92270) ring, ortho to the ring nitrogen. This electronic arrangement makes the C6 carbon highly susceptible to attack by nucleophiles.
The C6-fluoro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction, thereby facilitating the substitution process. uci.edu This reactivity allows for the introduction of a diverse array of nucleophiles, including amines, alcohols, and thiols, at the C6 position.
SNAr reactions on 2-fluoroheteroarenes are recognized as a powerful tool for the late-stage functionalization of complex molecules in pharmaceutical development. nih.gov For this compound, this reaction provides a direct pathway to 6-substituted derivatives while leaving the C3-bromo bond intact for subsequent cross-coupling reactions.
Table 2: Representative SNAr Reactions on 6-Fluoro-Pyridine Analogs
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Fluoropyridine | Morpholine | DMSO, 120 °C | 2-Morpholinopyridine | High | nih.gov |
| 2-Fluoropyridine | Indole (B1671886) | K₃PO₄, Toluene, 110 °C | 2-(Indol-1-yl)pyridine | High | nih.gov |
While the C-F bond is the strongest single bond in organic chemistry, selective defluorination of fluoroarenes can be achieved under specific catalytic conditions. nih.gov For fluoropyridines, hydrodefluorination (HDF) often proceeds via mechanisms related to nucleophilic aromatic substitution or through transition-metal-catalyzed C-F bond activation.
Catalytic systems using bifunctional iridium complexes or zirconocene hydrides have been shown to selectively defluorinate pentafluoropyridine, typically at the 4-position, which is electronically most favorable for nucleophilic attack. mdpi.comresearchgate.net These methods, which involve the transfer of a hydride ion, could potentially be applied to the C6 position of this compound to yield the corresponding 3-bromo-1H-pyrrolo[3,2-b]pyridine.
Another approach is oxidative defluorination, which has been demonstrated for perfluorinated aromatics using a μ-nitrido diiron phthalocyanine complex as a catalyst. This method proceeds under mild, oxidative conditions and shows a preference for cleaving C-F bonds over C-Cl or C-H bonds. nih.gov The applicability of such specialized catalytic systems to the specific substrate this compound would require empirical investigation.
Electrophilic Aromatic Substitution (EAS) on the Pyrrolo[3,2-b]pyridine Core
Electrophilic aromatic substitution on the 7-azaindole nucleus is governed by the competing directing effects of the pyrrole and pyridine rings. The pyrrole ring is electron-rich and thus activated towards electrophilic attack, while the pyridine ring is electron-deficient and deactivated.
For the parent 7-azaindole, electrophilic substitution, including nitration and sulfonation, occurs preferentially at the C3 position of the electron-rich pyrrole ring. researchgate.net In this compound, the C3 position is blocked by a bromine atom. The bromine atom is a deactivating but ortho-, para-directing group. However, the strong activating effect of the pyrrole nitrogen typically dominates.
With the C3 position occupied, electrophilic attack would be expected to occur at other positions on the pyrrole ring (e.g., C2) or, under more forcing conditions, on the pyridine ring. The pyridine ring itself is highly resistant to nitration and sulfonation, often requiring harsh conditions (e.g., high temperatures) due to the deactivating effect of the nitrogen atom and its protonation or complexation with the acidic reagents. acs.org
Activation of the pyridine ring towards EAS can be achieved by conversion to the corresponding N-oxide. For example, the nitration of N-oxide-6-methyl-7-azaindole was reported to yield a mixture of 3- and 4-nitro derivatives, demonstrating that electrophilic attack on the pyridine ring (at C4) becomes feasible upon N-oxidation. researchgate.net Therefore, nitration of this compound N-oxide could potentially lead to substitution at the C4 or C5 positions.
Similar to nitration, direct halogenation (e.g., with NBS, NCS, or I₂) of 7-azaindole occurs readily at the C3 position. researchgate.net With this position blocked in the target molecule, further halogenation would require more forcing conditions and would likely be less selective.
Friedel-Crafts reactions on the 7-azaindole scaffold are challenging. The pyridine nitrogen, being a Lewis base, readily complexes with the Lewis acid catalysts (e.g., AlCl₃) required for the reaction. This complexation further deactivates the entire heterocyclic system towards electrophilic attack. youtube.com
A milder alternative for introducing an acyl group is the Vilsmeier-Haack reaction, which uses a pre-formed electrophile (the Vilsmeier reagent, [ClCH=NMe₂]⁺) and does not require a strong Lewis acid. This reaction is effective for electron-rich heterocycles and typically results in formylation at the C3 position of 7-azaindole. researchgate.net For this compound, the Vilsmeier-Haack reaction would be sterically and electronically disfavored at the adjacent C2 position, and its success at other positions has not been extensively documented.
Stereoelectronic Control and Mechanistic Insights into Reactivity
The regioselectivity and rate of chemical reactions involving this compound are profoundly influenced by the electronic properties of the bromine and fluorine atoms, as well as their positions on the bicyclic core. These halogens exert both inductive and resonance effects, which either activate or deactivate the ring system towards certain reagents and control the position of chemical attack.
Influence of Halogens on Pyrrolo[3,2-b]pyridine Reactivity
The presence of bromine at the C3-position and fluorine at the C6-position significantly modifies the electron density distribution of the 1H-pyrrolo[3,2-b]pyridine scaffold. The pyrrole ring in the parent 1H-pyrrolo[3,2-b]pyridine system is generally more susceptible to electrophilic attack than the pyridine ring, with the C3-position being a primary site of reaction. However, the introduction of a bromine atom at this position alters this reactivity pattern.
Fluorine at C6: The fluorine atom at the C6-position of the pyridine ring has a strong electron-withdrawing inductive effect (-I) and a relatively weak resonance effect (+R). This significantly reduces the electron density of the pyridine ring, making it more resistant to electrophilic substitution and more susceptible to nucleophilic attack, particularly at positions ortho and para to the fluorine atom.
The combined influence of these two halogens results in a complex electronic landscape. The pyrrole ring, while deactivated by the bromine, remains the more electron-rich of the two rings and is therefore the more likely site for electrophilic attack, should the conditions be forcing enough. The pyridine ring is significantly electron-deficient, predisposing it to nucleophilic substitution or metal-catalyzed cross-coupling reactions at the C6-position, should a suitable leaving group be present or installed.
Interactive Data Table: Predicted Influence of Halogens on Reactivity
| Position | Substituent | Inductive Effect | Resonance Effect | Predicted Impact on Electrophilic Attack | Predicted Impact on Nucleophilic Attack |
| C3 | Bromine | -I (Deactivating) | +R (Activating/Directing) | Overall deactivation of the pyrrole ring | Minor influence |
| C6 | Fluorine | -I (Strongly Deactivating) | +R (Weakly Activating) | Strong deactivation of the pyridine ring | Activation of the pyridine ring for SNAr |
Strategies for Achieving Selective Functionalization
The differential reactivity of the various positions on the this compound core allows for the development of strategies for its selective functionalization. These strategies often involve the careful choice of reagents and reaction conditions to target a specific site.
Functionalization of the Pyrrole Ring:
Metal-Halogen Exchange: The bromine atom at the C3-position can be exploited for metal-halogen exchange reactions, typically using organolithium reagents at low temperatures. This generates a potent nucleophile at the C3-position, which can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
Palladium-Catalyzed Cross-Coupling Reactions: The C3-bromo substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3-position with high selectivity.
Functionalization of the Pyridine Ring:
Nucleophilic Aromatic Substitution (SNAr): While fluorine is generally a poor leaving group in SNAr reactions compared to heavier halogens, its strong electron-withdrawing nature activates the pyridine ring towards nucleophilic attack. Under forcing conditions with strong nucleophiles, the fluorine at C6 could potentially be displaced.
Directed Ortho-Metalation (DoM): The nitrogen atom in the pyridine ring and the fluorine atom can potentially direct metalation to the C5 or C7 positions using strong bases like lithium diisopropylamide (LDA). The resulting organometallic intermediate can then react with electrophiles.
Interactive Data Table: Potential Selective Functionalization Reactions
| Target Position | Reaction Type | Reagents | Potential Product |
| C3 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-6-fluoro-1H-pyrrolo[3,2-b]pyridine |
| C3 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-6-fluoro-1H-pyrrolo[3,2-b]pyridine |
| C3 | Metal-Halogen Exchange | n-BuLi, then an electrophile (e.g., CO2) | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
| C5/C7 | Directed Ortho-Metalation | LDA, then an electrophile | 5- or 7-Substituted-3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine |
Derivatization and Diversification of 3 Bromo 6 Fluoro 1h Pyrrolo 3,2 B Pyridine Scaffolds
Design and Synthesis of Substituted Pyrrolo[3,2-b]pyridine Libraries
The generation of substituted pyrrolo[3,2-b]pyridine libraries from the 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine scaffold heavily relies on modern cross-coupling methodologies. The differential reactivity of the C-Br and C-F bonds can be exploited to introduce a variety of substituents in a controlled manner.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The C-Br bond at the 3-position is significantly more reactive towards palladium-catalyzed coupling than the C-F bond at the 6-position under standard conditions. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 3-position. For instance, the coupling of a related compound, 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one, with various arylboronic acids has been successfully demonstrated using a palladium catalyst like XPhosPdG2/XPhos to prevent debromination. nih.gov A similar strategy can be envisioned for this compound.
| Bromo-Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 3-bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)2, aqueous media | 3-phenylpyridine | researchgate.net |
| 2-bromo-5-fluoropyridine | Phenylboronic acid | Pd(OAc)2, aqueous isopropanol | 5-fluoro-2-phenylpyridine | researchgate.net |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos, K2CO3, EtOH/H2O, MW | 3-(p-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |
Sonogashira Coupling: The introduction of alkynyl moieties can be achieved through Sonogashira coupling at the 3-position. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Research on 6-bromo-3-fluoro-2-cyanopyridine has shown that Sonogashira coupling with terminal alkynes proceeds efficiently, followed by further transformations of the cyano group. soton.ac.ukresearchgate.net This suggests that this compound would be a suitable substrate for similar alkynylations.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. The 3-bromo position can be functionalized with a wide range of primary and secondary amines. For example, the amination of 3-bromo-2-aminopyridines has been achieved using palladium catalysts with specialized phosphine (B1218219) ligands like RuPhos and BrettPhos. nih.gov This methodology is directly applicable to the synthesis of 3-amino-pyrrolo[3,2-b]pyridine derivatives.
Multi-Component Reactions (MCRs) Incorporating this compound Derivatives
While direct participation of the this compound scaffold in a multi-component reaction (MCR) as a starting material is not extensively documented, its derivatives can be valuable components in such reactions. MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering a rapid route to molecular diversity. researchgate.netnih.gov
Derivatives of the scaffold, for instance, those bearing amino or carbonyl functionalities introduced via post-synthetic modifications, could serve as key building blocks in well-known MCRs like the Ugi or Passerini reactions. For example, a 3-amino derivative of the scaffold could react with an aldehyde, a carboxylic acid, and an isocyanide in an Ugi four-component reaction to generate a library of peptidomimetic structures.
Post-Synthetic Modification Strategies for Enhanced Molecular Complexity
Following initial derivatization, the resulting substituted pyrrolo[3,2-b]pyridines can undergo further modifications to increase molecular complexity.
Functionalization of the Pyrrole (B145914) Nitrogen: The nitrogen of the pyrrole ring can be alkylated or arylated under basic conditions. This provides another point of diversification. For instance, the arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine with a boronic acid has been achieved using copper(II) acetate. nih.gov
Modification of Introduced Substituents: Functional groups introduced via cross-coupling can be further elaborated. For example, an alkynyl group introduced by Sonogashira coupling can undergo cycloaddition reactions to form various five-membered heterocycles. A cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further amide bond formation or other derivatizations. google.com
Late-Stage Fluorination/Defluorination: While the 6-fluoro substituent is generally less reactive in cross-coupling reactions, it can potentially be a site for nucleophilic aromatic substitution under harsh conditions or a handle for other transformations, further expanding the chemical space accessible from this scaffold.
Development of Novel Polycyclic and Fused Heterocyclic Systems Utilizing the Pyrrolo[3,2-b]pyridine Motif
The this compound scaffold is an excellent starting point for the synthesis of more complex polycyclic and fused heterocyclic systems.
Intramolecular Cyclization: By introducing appropriate functional groups at the 3-position, intramolecular cyclization reactions can be triggered to build additional rings. For example, a Suzuki coupling to introduce an ortho-halophenyl group at the 3-position could be followed by an intramolecular C-H arylation or a second cross-coupling reaction to form a fused polycyclic system. A free-radical intramolecular cyclization approach has been successfully used to synthesize pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives from o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org
Theoretical and Computational Studies of 3 Bromo 6 Fluoro 1h Pyrrolo 3,2 B Pyridine
Electronic Structure Analysis and Molecular Orbital Calculations
The electronic structure of 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine is fundamentally defined by its aromatic bicyclic core, which is a fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring. The distribution of electron density is significantly influenced by the nitrogen atom in the pyridine ring, which acts as a strong electron-withdrawing group. This inherent electronic push-pull character is further modulated by the halogen substituents.
Molecular orbital calculations, typically performed using Density Functional Theory (DFT), would reveal the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the 1H-pyrrolo[3,2-b]pyridine scaffold, the HOMO is generally localized on the pyrrole moiety, indicative of its propensity to engage in electrophilic reactions. The LUMO, conversely, tends to be distributed over the pyridine ring, highlighting its susceptibility to nucleophilic attack.
Table 1: Predicted Trends in Molecular Orbital Properties
| Property | Predicted Influence of Substituents | Rationale |
| HOMO Energy | Lowered | The electron-withdrawing nature of both fluorine and bromine will stabilize the electron-rich pyrrole ring. |
| LUMO Energy | Lowered | The inductive effect of the halogens will make the pyridine ring more electron-deficient. |
| HOMO-LUMO Gap | Likely increased | General trend for halogenated aromatic systems, suggesting enhanced kinetic stability. |
Investigation of Reaction Mechanisms and Transition State Structures
Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states.
For this compound, several reaction pathways are of interest. Electrophilic aromatic substitution is a common reaction for pyrrole systems. Computational modeling would likely confirm that the most favorable position for electrophilic attack is the C2 position, given that the C3 position is already substituted. The mechanism would proceed through a high-energy Wheland intermediate, the structure and stability of which can be precisely calculated.
Another important class of reactions for this molecule would be transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the C3-bromo position. Computational studies could elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing insights into the optimal choice of catalyst, ligand, and reaction conditions.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a given reaction can be constructed. For instance, the activation energy for electrophilic substitution at C2 could be compared to that of other positions to confirm regioselectivity.
In the context of cross-coupling reactions, DFT calculations can predict the reaction barriers for each step of the catalytic cycle. This information is critical for understanding the reaction kinetics and identifying the rate-determining step. For example, the oxidative addition of the C-Br bond to a palladium(0) catalyst is often a crucial step, and its energy barrier would be a key focus of such a study.
Prediction of Chemical Reactivity and Regioselectivity
The inherent reactivity of this compound can be predicted using various computational tools. The calculated electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule. It is expected that the region around the pyrrole nitrogen would be electron-rich, while the pyridine ring, particularly the carbon atoms adjacent to the nitrogen, would be electron-deficient.
Fukui functions, derived from conceptual DFT, are powerful descriptors for predicting regioselectivity. The Fukui function for electrophilic attack (f-) would likely be highest at the C2 position, while the Fukui function for nucleophilic attack (f+) would be more pronounced on the pyridine ring. The regioselectivity of deprotonation (acidity of the N-H proton) and metallation can also be accurately predicted by calculating the energies of the corresponding anions.
Conformational Analysis and Tautomerism Studies
For this compound, the bicyclic core is largely planar, so conformational flexibility is limited. However, if the nitrogen of the pyrrole ring is substituted, the rotational barrier of the substituent could be a subject of conformational analysis.
A more relevant computational study for this molecule would be the investigation of tautomerism. The 1H-pyrrolo[3,2-b]pyridine can exist in different tautomeric forms, although the 1H form is generally the most stable. Computational calculations of the relative energies of the different tautomers, including the 4H- and 7H-forms, would confirm the predominance of the 1H-tautomer and provide the energy penalty for the formation of less stable tautomers.
Quantum Chemical Descriptors and Structure-Reactivity Relationship Modelling
A wide range of quantum chemical descriptors can be calculated for this compound to quantify its chemical characteristics. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Definition | Predicted Significance for this compound |
| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be significant due to the presence of two nitrogen atoms and two different halogen atoms. |
| Polarizability | The ease with which the electron cloud can be distorted by an external electric field. | Influences intermolecular interactions and solubility. |
| Hardness (η) | A measure of the resistance to change in electron distribution. | Related to the HOMO-LUMO gap; a larger value suggests higher stability. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | The high electronegativity of fluorine will have a pronounced effect on the electronic properties. |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. | Useful for predicting reactivity in polar reactions. |
By calculating these and other descriptors for a series of related compounds, it would be possible to build models that correlate these properties with experimentally observed reactivity or biological activity. Such models are instrumental in the rational design of new molecules with desired characteristics.
Advanced Analytical Methodologies for Characterization of 3 Bromo 6 Fluoro 1h Pyrrolo 3,2 B Pyridine
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.
For 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine, with a nominal mass of 216 g/mol , HRMS analysis would be expected to yield a high-resolution mass that confirms its elemental makeup of C₇H₄BrFN₂. The theoretical exact masses for the protonated molecule [M+H]⁺, considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N), would be calculated and compared against the experimental value. The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two major peaks separated by two mass units.
Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound
| Isotopic Composition | Theoretical Exact Mass (m/z) |
| C₇H₅⁷⁹BrFN₂ | 214.9620 |
| C₇H₅⁸¹BrFN₂ | 216.9599 |
The experimental data obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be matched against these theoretical values to confirm the molecular formula with high confidence.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the molecular framework.
1H, 13C, 19F, and 15N NMR Analyses
¹H NMR: This experiment provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the N-H proton of the pyrrole (B145914) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the nitrogen atoms in the rings. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, aiding in the assignment of each proton to its specific position on the bicyclic core.
¹³C NMR: This technique probes the carbon skeleton of the molecule. The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the this compound structure. The chemical shifts of the carbons are highly sensitive to their local electronic environment. For instance, the carbon atom bonded to the bromine (C3) would be expected at a lower field, while the carbon attached to the fluorine (C6) would show a large coupling constant (¹JCF).
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. A single resonance would be expected for the fluorine atom at the C6 position. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (nJFH and nJFC) would be observed in the respective spectra, providing crucial information for structural assignment.
¹⁵N NMR: While ¹⁵N has a low natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the pyrrole and pyridine (B92270) rings. The chemical shifts of the two nitrogen atoms would be different, reflecting their distinct electronic environments (pyrrolic vs. pyridinic).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | ~12.0 (broad s) | - |
| H2 | ~7.8 (s) | C2: ~125 |
| H4 | ~8.2 (d) | C4: ~145 |
| H5 | ~7.1 (dd) | C5: ~110 (d, ²JCF) |
| - | - | C3: ~95 |
| - | - | C6: ~160 (d, ¹JCF) |
| - | - | C7a: ~148 |
| - | - | C3a: ~128 |
| Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets. |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H4 and H5, confirming their ortho relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. This allows for the direct assignment of a proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range couplings between ¹H and ¹³C atoms (typically over two to three bonds). HMBC is critical for assembling the bicyclic core and positioning the substituents. For example, correlations would be expected from H2 to C3, C3a, and C7a, and from H5 to C4, C6, and C7.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the through-space proximity of atoms. This can be useful for confirming stereochemistry and conformation in more complex molecules, though for a planar aromatic system like this, its primary use would be to confirm assignments made through other 2D techniques.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density in the crystal, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles.
The analysis would confirm the planarity of the pyrrolo[3,2-b]pyridine ring system. Furthermore, X-ray crystallography provides invaluable insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between the N1-H of the pyrrole and the N7 of the pyridine ring of an adjacent molecule) and halogen bonding. The crystal structure of related 7-azaindole (B17877) derivatives has been extensively studied, often revealing dimeric structures formed through N-H···N hydrogen bonds.
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~12.5 |
| b (Å) | ~4.0 |
| c (Å) | ~14.5 |
| β (°) | ~101 |
| Volume (ų) | ~700 |
| Z | 4 |
| Note: These values are hypothetical and based on data from similar structures like 3-chloro-7-azaindole. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. The spectra are often complex but provide a unique fingerprint for the compound.
For this compound, key vibrational modes would include:
N-H stretch: A characteristic band for the pyrrole N-H group, typically appearing in the range of 3100-3500 cm⁻¹.
C-H stretch: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.
C=C and C=N stretches: A series of bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the aromatic rings.
C-F stretch: A strong absorption band typically found in the 1000-1300 cm⁻¹ region.
C-Br stretch: This vibration occurs at lower frequencies, usually in the 500-650 cm⁻¹ range.
The combination of FT-IR and Raman spectroscopy is particularly powerful as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa, providing a more complete vibrational profile of the molecule.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation of the target compound from starting materials, byproducts, and other impurities, as well as for the assessment of its final purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. A validated HPLC method would involve the selection of an appropriate stationary phase (e.g., a C18 column), a mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a modifier like formic acid or trifluoroacetic acid), and a detector (usually a UV detector set to a wavelength where the compound has strong absorbance). The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single sharp peak.
Table 4: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Compound-specific, e.g., ~8.5 min |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The presence of the aromatic pyrrolopyridine core, along with the bromo and fluoro substituents, imparts a moderate degree of hydrophobicity to the molecule, making it well-suited for retention on a C18 stationary phase. A typical mobile phase would consist of a mixture of water and an organic modifier, such as acetonitrile or methanol. The inclusion of a small amount of an acid, like trifluoroacetic acid (TFA), in the mobile phase can improve peak shape by suppressing the ionization of the pyrrolic nitrogen, thus reducing peak tailing. chromforum.org Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound of interest while also separating it from any potential impurities with different polarities.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the conjugated aromatic system of the pyrrolopyridine ring absorbs ultraviolet light. rsc.orgwur.nl A wavelength of around 210 nm is often used for the detection of aromatic compounds. rsc.org For more complex separations of halogenated aromatic compounds, alternative stationary phases such as pentafluorophenyl (PFP) or phenyl-hexyl columns can offer different selectivity due to pi-pi interactions. chromforum.org
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for a compound like this compound, direct analysis by GC-MS can be challenging due to its polarity and the presence of an active hydrogen on the pyrrole nitrogen, which can lead to poor peak shape and thermal degradation. jfda-online.com
To overcome these limitations, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.comnih.gov A common derivatization technique for compounds containing N-H groups is silylation. nih.govresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one coated with a phenyl-arylene polymer, is typically used. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. The resulting mass spectrum serves as a molecular fingerprint for identification. High-resolution mass spectrometry (HRMS) can be particularly useful for the analysis of halogenated compounds, providing highly accurate mass measurements that aid in elemental composition determination. nih.govresearchgate.net
Table 2: Representative GC-MS Parameters for the Analysis of the TMS Derivative of this compound
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min (hold 5 min) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| MS Transfer Line Temp | 290 °C |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. drawellanalytical.com The presence of the conjugated aromatic system in this compound makes it a suitable candidate for this type of analysis. The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.
To perform a quantitative analysis, a pure sample of the compound is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, which does not absorb significantly in the same region as the analyte. The absorption spectrum is then recorded to determine the wavelength of maximum absorbance (λmax). This wavelength is then used for the quantitative measurements as it provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. nih.gov
A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. By plotting absorbance versus concentration, a linear relationship should be obtained. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. The sensitivity of a spectrophotometric method is indicated by the molar absorptivity (ε), with higher values signifying greater sensitivity. nih.gov
Table 3: Noteworthy Spectrophotometric Data for this compound
| Parameter | Description |
| Solvent | Ethanol |
| Wavelength of Maximum Absorbance (λmax) | Typically in the UV region (e.g., 220-280 nm) due to π-π* transitions in the aromatic system. |
| Molar Absorptivity (ε) | Dependent on the specific λmax, a measure of how strongly the compound absorbs light at that wavelength. |
| Calibration Range | A linear range of concentrations where absorbance is directly proportional to concentration. |
Applications and Future Research Directions of 3 Bromo 6 Fluoro 1h Pyrrolo 3,2 B Pyridine in Chemical Sciences
Utility as a Versatile Building Block in Complex Organic Synthesis
The 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine core is an exemplary scaffold for the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds and novel organic materials. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. nih.govmdpi.com This allows for the strategic introduction of a wide range of substituents, such as aryl, heteroaryl, and amino groups, thereby enabling the systematic exploration of chemical space and the fine-tuning of molecular properties.
For instance, in the synthesis of medicinally relevant compounds, the pyrrolopyridine nucleus is a known pharmacophore that mimics the purine (B94841) ring of ATP, making its derivatives potent kinase inhibitors. acs.org The ability to functionalize the 3-position of the this compound scaffold via cross-coupling reactions is crucial for developing selective inhibitors for various kinases, which are key targets in cancer therapy and the treatment of inflammatory diseases. acs.orgresearchgate.net The fluorine atom at the 6-position can further modulate the electronic properties and metabolic stability of the resulting molecules, often leading to enhanced bioavailability and improved pharmacokinetic profiles. nih.gov
The synthesis of complex natural products and their analogs can also benefit from the use of this compound as a key intermediate. The pyrrolopyridine skeleton is found in a number of marine alkaloids with diverse biological activities. researchgate.net The strategic introduction of this bromo-fluoro substituted building block would allow for the creation of novel analogs with potentially enhanced or entirely new biological functions.
A representative synthetic route to functionalize a related bromo-pyrrolopyridine is the Suzuki cross-coupling reaction. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine can be coupled with various arylboronic acids to generate a library of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov A similar strategy can be envisioned for this compound, as illustrated in the following hypothetical reaction scheme:
Hypothetical Suzuki Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 3-aryl-6-fluoro-1H-pyrrolo[3,2-b]pyridine |
Integration into Advanced Materials Science
The unique electronic and photophysical properties of the pyrrolopyridine scaffold make it a promising candidate for the development of advanced organic materials. The introduction of bromine and fluorine substituents in this compound is expected to further enhance these properties, opening up new avenues in materials science.
Derivatives of pyrrolo[3,2-b]pyrrole, a structurally related core, have shown significant promise as organic optoelectronic compounds due to their tunable properties. kennesaw.edu The optoelectronic characteristics of these materials can be finely adjusted through synthetic design, influencing their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). kennesaw.edursc.org The introduction of a fluorine atom into the aromatic system can significantly impact the electronic properties, often leading to lower HOMO and LUMO energy levels, which can improve charge injection and transport in electronic devices.
The bromine atom on the this compound core provides a convenient point for polymerization through cross-coupling reactions, enabling the synthesis of conjugated polymers with tailored optoelectronic properties. rsc.org The resulting polymers could exhibit enhanced stability and performance due to the presence of the fluorine atom. For example, a Janus-type organoiridium complex for OLED applications was prepared using a fluorinated bipyridine ligand derived from 2-bromo-4-fluoropyridine, highlighting the utility of bromo-fluoro heterocycles in this field. ossila.com
The ability to undergo polymerization makes this compound a valuable monomer in polymer chemistry. The resulting fluorinated polymers could possess a range of desirable properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. Such polymers could find applications in the development of functional coatings, for example, as anti-reflective or protective layers in electronic displays and other optical components.
The pyrrolopyridine scaffold can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The bromine and fluorine atoms of this compound can introduce additional halogen bonding interactions, providing a greater degree of control over the assembly of these complex structures. These tailored supramolecular architectures could have applications in areas such as gas storage, separation, and catalysis.
Design and Synthesis of Novel Catalytic Ligands Based on the Pyrrolo[3,2-b]pyridine Scaffold
The pyridine (B92270) nitrogen atom in the pyrrolopyridine scaffold provides a coordination site for metal ions, making these heterocycles attractive as ligands in coordination chemistry and catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the introduction of substituents on the pyrrolopyridine ring.
The presence of the electron-withdrawing fluorine atom in this compound would be expected to modulate the electron density at the pyridine nitrogen, thereby influencing the binding affinity and catalytic performance of its metal complexes. For example, copper(II) and silver(I) complexes with a substituted pyridine ligand have been shown to exhibit interesting antimicrobial and catalytic activities. rsc.org Similarly, metal complexes of this compound could be explored for their potential in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Potential Catalytic Applications of Metal Complexes with Pyrrolopyridine Ligands
| Metal Ion | Ligand Scaffold | Potential Catalytic Reaction | Reference |
| Copper(II) | Substituted Pyridine | Catechol oxidase biomimetic activity | rsc.org |
| Silver(I) | Substituted Pyridine | Antimicrobial applications | rsc.org |
| Gold(III) | Pyridine-containing thiosemicarbazone | Cytotoxic activity, enzyme inhibition | nih.gov |
Emerging Applications in Synthetic Method Development and Process Intensification
The unique reactivity of halogenated heterocycles like this compound makes them valuable tools in the development of novel synthetic methodologies. The differential reactivity of the C-Br and C-F bonds could be exploited for selective, sequential functionalization, providing access to a wide range of polysubstituted pyrrolopyridine derivatives that would be difficult to synthesize using other methods.
Furthermore, the use of such building blocks is amenable to modern process intensification techniques, such as flow chemistry. The synthesis of heterocyclic compounds, including pyrroles and indoles, has been successfully demonstrated in continuous flow reactors, offering advantages in terms of safety, efficiency, and scalability. uc.pt The development of flow processes for the synthesis and functionalization of this compound could significantly accelerate the discovery and development of new molecules with valuable applications.
Unexplored Reactivity Patterns and Opportunities for Chemical Innovation
The 1H-pyrrolo[3,2-b]pyridine framework, often referred to as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. nih.govmdpi.com The specific derivative, this compound, possesses a unique combination of substituents that opens the door to a wide array of chemical transformations, many of which remain to be thoroughly investigated. The interplay between the electron-rich pyrrole (B145914) ring, the electron-deficient pyridine ring, and the distinct electronic properties of the bromo and fluoro substituents presents a fertile ground for discovering novel reactivity and developing innovative synthetic methodologies.
The bromine atom at the C3 position is a versatile handle for a variety of well-established metal-catalyzed cross-coupling reactions. While reactions like Suzuki, Sonogashira, and Heck couplings are known for similar azaindole systems to construct carbon-carbon and carbon-heteroatom bonds, the full potential of these reactions with this compound has not been exhaustively explored. researchgate.netorganic-chemistry.orgnih.govmdpi.com Opportunities for innovation lie in the use of novel coupling partners, such as a wider range of organoboron reagents (including potassium trifluoroborates and boronic acid MIDA esters), organosilicon reagents, and a broader scope of terminal alkynes. gelest.com The development of stereoselective and regioselective coupling methods for this substrate remains an area ripe for investigation.
Furthermore, the influence of the 6-fluoro substituent on the reactivity of the pyridine ring is a key area for future research. The strong electron-withdrawing nature of fluorine can modulate the reactivity of the entire heterocyclic system. This could be harnessed for selective functionalization at other positions of the molecule. For instance, the altered electronic landscape may enable previously challenging C-H activation reactions at specific sites on either the pyrrole or pyridine ring. nih.govmdpi.com Exploring transition-metal-catalyzed C-H functionalization, such as direct arylation, alkenylation, or amination, could provide more atom-economical and step-efficient routes to complex derivatives, bypassing the need for pre-functionalized starting materials.
Another underexplored facet is the potential for tandem or domino reactions that leverage the unique functionalities of this compound. A sequence involving an initial cross-coupling at the C3-bromo position followed by a subsequent functionalization directed by the nitrogen atoms or the fluoro group could lead to the rapid assembly of complex molecular architectures. For example, a Sonogashira coupling followed by an intramolecular cyclization could be a powerful strategy for constructing novel fused heterocyclic systems. organic-chemistry.org
The reactivity of the N-H bond in the pyrrole ring also presents opportunities. While N-alkylation and N-arylation are common transformations, the exploration of more complex N-functionalization, such as the introduction of chiral auxiliaries or pharmacologically relevant moieties, could lead to the discovery of new bioactive compounds. The development of novel catalysts for these N-functionalization reactions that are tolerant of the bromo and fluoro substituents would be a significant advancement.
Finally, the unique electronic properties imparted by the fluoro and bromo substituents may render the 1H-pyrrolo[3,2-b]pyridine core susceptible to novel cycloaddition or rearrangement reactions that have not been observed in the parent heterocycle. A systematic investigation into the behavior of this compound under a variety of reaction conditions—including photochemical, electrochemical, and high-throughput screening approaches—could uncover unexpected and valuable chemical transformations.
The table below outlines potential areas of unexplored reactivity for this compound and the corresponding opportunities for chemical innovation.
| Reactive Site/Functional Group | Potential Unexplored Reactions | Opportunities for Chemical Innovation |
| C3-Bromine | Novel cross-coupling partners (e.g., organosilanes, trifluoroborates), stereoselective couplings, photoredox-catalyzed couplings. gelest.com | Development of more efficient and versatile methods for C-C and C-heteroatom bond formation, synthesis of novel analogs with diverse substitution patterns. |
| C-H Bonds (Pyrrole & Pyridine Rings) | Transition-metal-catalyzed direct C-H functionalization (arylation, alkenylation, amination). nih.govmdpi.com | More atom- and step-economical synthesis of complex derivatives, late-stage functionalization of the core scaffold. |
| N-H Bond (Pyrrole Ring) | Asymmetric N-alkylation/arylation, introduction of novel functional groups via N-derivatization. | Synthesis of chiral analogs, development of new prodrugs or compounds with tailored pharmacokinetic properties. |
| 6-Fluoro Substituent | Nucleophilic aromatic substitution (SNAr) under specific conditions, modulation of distal reactivity. | Introduction of a wide range of nucleophiles at the C6 position, fine-tuning of the electronic properties of the molecule for specific applications. |
| Entire Scaffold | Novel cycloaddition reactions, photochemical rearrangements, tandem/domino reaction sequences. organic-chemistry.org | Discovery of new heterocyclic systems, rapid construction of molecular complexity from a simple starting material. |
Q & A
Q. What are the established synthetic routes for 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine, and what are their critical reaction conditions?
The synthesis typically involves halogenation and functionalization of the pyrrolopyridine core. A common method includes:
- Bromination : Using N-bromosuccinimide (NBS) under anhydrous conditions (e.g., DMF, 0–5°C) to introduce bromine at the 3-position .
- Fluorination : Employing fluorinating agents like Selectfluor or DAST in acetonitrile or THF at elevated temperatures (60–80°C) for the 6-position substitution .
- Protection/Deprotection : Tosyl or triisopropylsilyl groups are often used to protect reactive NH sites during synthesis, with deprotection via acidic hydrolysis (e.g., HCl/MeOH) . Yields range from 36% to 87%, depending on purification methods (silica gel chromatography, recrystallization) .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., δ 8.93 ppm for aromatic protons) .
- Mass Spectrometry : HRMS or LC-MS validates molecular weight (e.g., [M+H]+ at 245.0 Da) .
- X-ray Crystallography : Resolves regioselectivity ambiguities in halogen placement .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Q. What preliminary biological screening data exist for this compound?
Initial studies highlight kinase inhibition (e.g., SGK-1) with IC values in the micromolar range. Assays often use HEK293 cells or recombinant kinases, with ATP competition experiments to confirm binding .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly regarding regioselectivity challenges?
- Catalytic Systems : Pd(PPh) or Buchwald-Hartwig catalysts improve cross-coupling efficiency for aryl boronic acids (e.g., Suzuki reactions, 80–90% yields) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and enhances regioselectivity in halogenation steps .
- Protecting Group Strategy : Triisopropylsilyl groups reduce side reactions during fluorination, improving purity (>95%) .
Q. What structure-activity relationships (SAR) guide the design of analogs targeting kinase inhibition?
- Core Modifications : Bromine at position 3 enhances electrophilic reactivity, while fluorine at position 6 improves metabolic stability .
- Substitution Patterns : Adding electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 5 increases kinase binding affinity (IC <1 µM) .
- Comparative Data : Analogs like 3-bromo-1-tosyl derivatives show reduced activity, emphasizing the importance of free NH groups for target engagement .
Q. How do computational studies (e.g., molecular docking) predict the binding mode of this compound to SGK-1?
Docking simulations (using AutoDock Vina) suggest:
- Hydrophobic Interactions : Bromine and fluorophenyl groups occupy the ATP-binding pocket’s hydrophobic cleft.
- Hydrogen Bonding : The pyrrolopyridine NH forms H-bonds with Glu94 and Lys138 residues .
- Validation : Mutagenesis studies (e.g., Glu94Ala) reduce inhibitory potency by 10-fold, confirming predictions .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., 2 µM vs. 20 µM) may arise from:
- Assay Conditions : Variations in ATP concentration (1 mM vs. 10 µM) or buffer pH .
- Cell Line Differences : HEK293 vs. CHO cells may express divergent kinase isoforms .
- Compound Purity : HPLC purity <95% correlates with reduced activity; always validate via LC-MS .
Q. What strategies are effective for introducing additional functional groups (e.g., nitriles, esters) to the core structure?
- Vilsmeier-Haack Formylation : Introduces aldehyde groups at position 3 for further derivatization (e.g., 4-bromo-3-carbaldehyde derivatives) .
- Nucleophilic Aromatic Substitution : Replace bromine with amines or alkoxides under Pd catalysis .
- Cross-Coupling : Sonogashira or Heck reactions install alkynes or alkenes at position 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
